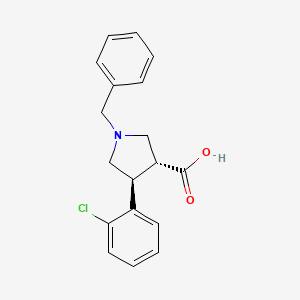
3,4-Dihydro-2H-1-benzopyran-5-ol
Vue d'ensemble
Description
3,4-Dihydro-2H-1-benzopyran-5-ol, also known as 5-chromanol, is an organic compound with the molecular formula C9H10O2. It is a derivative of chroman and is characterized by a benzopyran ring structure with a hydroxyl group at the 5th position.
Mécanisme D'action
Target of Action
Similar compounds have shown high affinity for5-HT 1A and 5-HT 7 receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and cognitive functions.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as the 5-ht 1a and 5-ht 7 receptors) to modulate their activity . This interaction could lead to changes in neurotransmitter release or neuronal firing patterns, thereby influencing brain function.
Biochemical Pathways
Given its potential interaction with serotonin receptors, it may influence theserotonergic pathways in the brain . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, appetite, and cognition.
Result of Action
Modulation of serotonin receptor activity can have wide-ranging effects on neuronal function and behavior, potentially influencing mood, cognition, and other physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Dihydro-2H-1-benzopyran-5-ol can be synthesized through several methods. One common approach involves the reduction of 5-chromanone using sodium borohydride (NaBH4) in methanol. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 5-chromanone. This method utilizes a palladium catalyst and hydrogen gas under controlled pressure and temperature conditions to achieve efficient conversion .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products Formed:
Oxidation: 5-chromanone.
Reduction: Various chromanol derivatives.
Substitution: Halogenated or alkylated chromanol derivatives.
Applications De Recherche Scientifique
3,4-Dihydro-2H-1-benzopyran-5-ol has diverse applications in scientific research:
Comparaison Avec Des Composés Similaires
5-Hydroxychroman: A closely related compound with a hydroxyl group at the 5th position, similar to 3,4-Dihydro-2H-1-benzopyran-5-ol.
Tetrahydro-2H-pyran: A structurally related compound used as a protecting group in organic synthesis.
Uniqueness: this compound is unique due to its specific hydroxyl group placement, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of antioxidants and pharmaceuticals .
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,10H,2-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSRNOYNZSCIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![28-Ethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaene-25,26,27-triol](/img/structure/B3366534.png)
![tert-butyl N-[(1R)-3-oxocyclohexyl]carbamate](/img/structure/B3366551.png)
![1-[3-(Propan-2-yl)cyclopentyl]ethanol](/img/structure/B3366560.png)





